molecular formula C13H17BrN4O3 B4143250 N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide

N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B4143250
M. Wt: 357.20 g/mol
InChI Key: ZCLYVHSOKXDOKX-UHFFFAOYSA-N
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Description

N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce a nitro group at the ortho position, resulting in 4-bromo-2-nitroaniline.

    Acylation: The nitroaniline derivative is then subjected to acylation with chloroacetyl chloride to form N-(4-bromo-2-nitrophenyl)acetamide.

    Piperazine Substitution: Finally, the acetamide is reacted with 4-methylpiperazine under basic conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (e.g., thiols, amines), solvents like dimethylformamide (DMF)

    Hydrolysis: Acidic or basic conditions, water or alcohol as solvent

Major Products Formed

    Reduction: N-(4-bromo-2-aminophenyl)-2-(4-methyl-1-piperazinyl)acetamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 4-bromo-2-nitrobenzoic acid and 4-methylpiperazine

Scientific Research Applications

N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and piperazine groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide
  • N-(4-bromo-2-nitrophenyl)-2-(4-ethyl-1-piperazinyl)acetamide
  • N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide

Uniqueness

N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The bromine and nitro groups, along with the piperazine ring, make it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN4O3/c1-16-4-6-17(7-5-16)9-13(19)15-11-3-2-10(14)8-12(11)18(20)21/h2-3,8H,4-7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLYVHSOKXDOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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